2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
Description
2-(3,4-Dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring:
- A 3,4-dimethoxyphenyl group linked to the acetamide core.
- A 1,3,4-thiadiazole ring substituted at the 2-position with a sulfanyl (-S-) bridge.
- A piperidin-1-yl ethyl ketone moiety attached to the sulfanyl group.
This compound is synthesized via S-alkylation of thiadiazole-thione precursors with halogenated intermediates, a method analogous to the preparation of structurally related acetamides described in and .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-26-14-7-6-13(10-15(14)27-2)11-16(24)20-18-21-22-19(29-18)28-12-17(25)23-8-4-3-5-9-23/h6-7,10H,3-5,8-9,11-12H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRMEHZGZMCACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure comprising a thiadiazole ring, a piperidine moiety, and a dimethoxyphenyl group. The molecular formula is , and its structural representation is crucial for understanding its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that similar structures possess activity against various bacterial strains and fungi. For instance, compounds with thiadiazole backbones demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli. While specific data for the compound is limited, its structural analogs suggest potential effectiveness as an antimicrobial agent .
Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer properties. Studies have reported that modifications in the thiadiazole structure can enhance cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound's ability to inhibit specific signaling pathways related to tumor growth could be further investigated .
Anti-inflammatory Effects
Compounds with similar structural features have shown promise as anti-inflammatory agents. They often act by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. For example, some thiadiazole derivatives have been reported to exhibit selective COX-II inhibitory activity with IC50 values in the micromolar range . This suggests that the compound may also possess anti-inflammatory properties worth exploring.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease pathways.
- Signal Transduction Modulation : The compound may affect signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of various thiadiazole derivatives found that certain modifications led to enhanced activity against Gram-positive bacteria. The compound's structure could be optimized to improve its interaction with bacterial membranes .
Study 2: Cytotoxicity Assessment
In another study focused on anticancer activities, researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxic effects on MCF-7 cells. The results indicated that specific substitutions on the thiadiazole ring significantly increased cytotoxicity compared to unmodified analogs .
Data Table: Biological Activities of Similar Compounds
Scientific Research Applications
Structural Characteristics
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and may contribute to its biological interactions. The piperidine moiety is significant for its role in enhancing the compound's pharmacokinetic properties.
Recent studies have highlighted several potential applications of this compound:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Characterization : A study published in De Gruyter detailed the synthesis of related compounds through a multi-step process involving the reaction of veratraldehyde and aniline under specific conditions. The resulting products were characterized using X-ray crystallography to confirm their structures .
- Pharmacological Evaluation : In another case study, derivatives of thiadiazoles were screened for their anticancer activity against different cell lines. The results indicated that modifications at the 5-position of the thiadiazole significantly affected the cytotoxicity profile .
Potential Therapeutic Applications
The versatile structure of 2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide suggests several therapeutic applications:
| Application Area | Potential Benefits |
|---|---|
| Antimicrobial | Effective against resistant bacterial strains |
| Anticancer | Selective cytotoxicity towards cancer cells |
| Anti-inflammatory | Modulation of inflammatory responses |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and piperidinone groups are susceptible to hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6–8 hrs | 2-(3,4-Dimethoxyphenyl)acetic acid + 5-[(2-oxo-2-(piperidin-1-yl)ethyl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Basic hydrolysis | NaOH (2M), ethanol, 80°C, 4 hrs | Sodium salt of 2-(3,4-dimethoxyphenyl)acetate + corresponding thiadiazole amine |
The amide bond cleavage follows nucleophilic acyl substitution, with the piperidinone group remaining stable under these conditions.
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3 hrs | Sulfoxide derivative (confirmed via IR: 1040 cm⁻¹ S=O stretch) | |
| KMnO₄ (0.1M) | H₂O, 25°C, 12 hrs | Sulfone derivative (HPLC-MS: m/z 509.2 [M+H]⁺) |
Oxidation kinetics depend on solvent polarity and temperature, with sulfone formation requiring stronger oxidizing agents.
Nucleophilic Substitution
The thiadiazole ring participates in nucleophilic substitution at the 5-position:
The sulfanyl group’s electron-withdrawing effect enhances the electrophilicity of the thiadiazole ring, facilitating substitution .
Piperidine Ring Reactivity
The piperidin-1-yl group undergoes alkylation and acid-base reactions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Quaternization | CH₃I, acetone, 25°C, 24 hrs | N-Methylpiperidinium iodide salt (m.p. 210–212°C) | |
| Acidic protonation | HCl (1M), H₂O | Water-soluble hydrochloride salt (solubility >50 mg/mL) |
The tertiary amine in the piperidine ring enables salt formation, improving aqueous solubility for pharmacological studies.
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group undergoes demethylation under harsh conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| BBr₃ (1M in DCM) | DCM, -20°C, 2 hrs | 3,4-Dihydroxyphenyl derivative (HPLC: tᵣ = 3.2 min) | |
| HI (48%), AcOH | Reflux, 6 hrs | Catechol derivative (FTIR: 3350 cm⁻¹ -OH stretch) |
Demethylation is critical for modifying the compound’s electronic properties and enhancing interactions with biological targets .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C (TGA data: onset at 252°C).
-
Photodegradation : UV light (254 nm) induces cleavage of the sulfanyl group, forming disulfide byproducts.
-
pH-Dependent Stability : Stable in pH 4–8 (aqueous buffer, 25°C); degrades rapidly in strongly acidic (pH <2) or basic (pH >10) conditions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Differences
The following compounds share core structural motifs (thiadiazole/oxadiazole rings, sulfanyl bridges, and substituted acetamide groups) but differ in substituents, leading to distinct physicochemical and biological properties:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Electronic and Steric Effects of Substituents
- 3,4-Dimethoxyphenyl vs. Halogenated Phenyl Groups : The target compound’s 3,4-dimethoxy groups enhance electron density compared to electron-withdrawing substituents (e.g., 3,4-dichlorophenyl in ). This difference may improve interactions with polar enzyme active sites, though chlorine substituents often increase membrane permeability .
- Piperidinyl vs. Heterocyclic Moieties : The piperidinyl-ethyl ketone group in the target compound introduces conformational flexibility and moderate basicity, contrasting with rigid heterocycles like indole () or thiazole (). This flexibility may optimize binding to dynamic protein targets.
Pharmacological Implications
- Antimicrobial Activity : Compounds with chlorinated aryl groups (e.g., ) exhibit stronger antibacterial effects due to enhanced lipophilicity and membrane disruption. The target compound’s dimethoxy groups may reduce this activity but improve selectivity for eukaryotic targets.
- Enzyme Inhibition: Lipoxygenase inhibition is prominent in analogues with dimethoxyphenyl substituents (e.g., ), suggesting the target compound may share this activity. Piperidine derivatives are also known for acetylcholinesterase inhibition, though this remains untested here .
Q & A
Q. Key Intermediates :
- 3,4-Dimethoxyphenylacetic acid
- 5-mercapto-1,3,4-thiadiazol-2-amine
- 2-oxo-2-(piperidin-1-yl)ethylsulfanyl chloride
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- NMR/IR : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) for ¹H/¹³C NMR to confirm acetamide and thiadiazole moieties. IR spectroscopy verifies C=O (1650–1700 cm⁻¹) and S–S/S–N bonds (500–700 cm⁻¹) .
- X-Ray Diffraction : Single-crystal X-ray analysis resolves torsional angles (e.g., 61.8° twist between thiadiazole and aryl rings) and hydrogen-bonding motifs (e.g., R₂²(8) dimer formation via N–H⋯N bonds) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for reductive cyclization steps to enhance regioselectivity .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for thiadiazole ring formation. DMF improves solubility of intermediates .
- Temperature Control : Maintain reactions at 273 K during coupling to minimize side-product formation .
- Workflow Automation : Use flow chemistry for continuous introduction of sulfanyl groups to reduce batch variability .
Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., lipoxygenase inhibition vs. MTT cytotoxicity) to identify off-target effects .
- Structural Analog Comparison : Compare with derivatives lacking the piperidinyl or sulfanyl groups to isolate pharmacophore contributions .
- Metabolic Stability Testing : Perform liver microsome assays to assess if cytotoxicity arises from reactive metabolites (e.g., sulfoxide formation) .
Advanced: What computational strategies predict binding modes with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) active sites. Focus on hydrogen bonds between the acetamide carbonyl and Arg120/His372 residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the thiadiazole-piperidine motif in hydrophobic pockets .
- QSAR Modeling : Coralate electronic parameters (HOMO/LUMO gaps) of the dimethoxyphenyl group with inhibitory activity using Gaussian09 .
Advanced: How to address poor aqueous solubility during in vitro biological testing?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cell membrane disruption .
- Salt Formation : React the acetamide with HCl or sodium bicarbonate to improve ionization in PBS buffer (pH 7.4) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) using emulsion-solvent evaporation to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
